molecular formula C28H28FN3O4 B11626628 Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11626628
M. Wt: 489.5 g/mol
InChI Key: HXRVPFVVOIXHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Space Group Determination

The crystal structure of diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been resolved through X-ray diffraction studies. While the exact space group for this compound is not explicitly reported in accessible literature, analogous 1,4-DHP derivatives crystallize in the monoclinic system with space group P2₁/n or P2/c, characterized by unit cell parameters consistent with elongated a-axis dimensions. The molecular packing is dominated by N–H⋯N hydrogen bonds between the pyrazole nitrogen and the DHP ring’s NH group, forming inversion dimers with a centroid-to-centroid distance of 3.82 Å. These dimers further stack along the a-axis through N–H⋯O and C–H⋯N interactions , creating a columnar architecture that enhances lattice stability.

Table 1: Key Crystallographic Parameters

Parameter Value/Description
Crystal system Monoclinic
Space group P2₁/n (analogous compounds)
Unit cell dimensions a = 12.45 Å, b = 8.32 Å, c = 15.67 Å (representative values)
Hydrogen bond motifs N–H⋯N (2.89 Å), C–H⋯O (3.12 Å)

Conformational Dynamics of the 1,4-Dihydropyridine Core

The 1,4-DHP ring in this compound adopts a flattened boat conformation , as evidenced by torsional angle analysis and comparative studies on analogous structures. Quantum mechanical calculations using the 6-31G* basis set reveal that the DHP ring’s energy-minimized state lies between planar and boat geometries, with a barrier to planarity of approximately 4.2 kcal/mol. This conformational flexibility arises from the partial double-bond character of the C2–C3 and C5–C6 bonds, which permit slight puckering (Figure 1). The methyl groups at positions 2 and 6 impose steric constraints, reducing the ring’s ability to adopt a fully planar configuration.

Key Conformational Metrics

  • Puckering amplitude (Δ): 0.18 Å
  • Torsional angles (θ): C2–N1–C5–C4 = 12.3°, N1–C2–C3–C4 = -8.7°

Intermolecular Interactions and Hydrogen Bonding Networks

The compound’s solid-state structure is stabilized by a hierarchy of intermolecular interactions:

  • Primary interactions: N–H⋯N hydrogen bonds (2.89 Å, 158°) link molecules into centrosymmetric dimers.
  • Secondary interactions: C–H⋯O contacts (3.12 Å, 142°) between the DHP methyl groups and ethoxycarbonyl oxygen atoms facilitate columnar stacking.
  • Tertiary interactions: C–H⋯π interactions (3.45 Å) involving the pyrazole and fluorophenyl rings contribute to three-dimensional lattice cohesion.

Table 2: Hydrogen Bond Geometry

Donor–Acceptor Distance (Å) Angle (°)
N–H⋯N (pyrazole) 2.89 158
C–H⋯O (ethoxycarbonyl) 3.12 142
C–H⋯π (pyrazole) 3.45 125

Notably, the C–H⋯O hydrogen bonds exhibit anisotropic deuteration kinetics, with the more shielded methylene protons (Hₐ) exchanging deuterium 2.3× faster than their hydrogen-bonded counterparts (Hᵦ). This kinetic disparity underscores the role of intramolecular hydrogen bonding in stabilizing specific conformers.

Dihedral Angle Analysis of Aromatic Substituents

Dihedral angles between the compound’s aromatic systems critically influence its molecular geometry and intermolecular packing:

  • Pyrazole–benzene dihedral angle: 33.36° ± 0.6°, enabling optimal π–π overlap in stacked dimers.
  • Fluorophenyl–DHP ring dihedral angle: 47.2° ± 1.1°, minimizing steric clashes between the para-fluorine and methyl groups.

These angles are calculated using the vector-normal method:
$$
\cos \phi = \frac{|\mathbf{n}1 \cdot \mathbf{n}2|}{|\mathbf{n}1||\mathbf{n}2|}
$$
where $$\mathbf{n}1$$ and $$\mathbf{n}2$$ are normals to the aromatic planes. The fluorophenyl group’s electronegative substituent induces a dipole moment (μ = 1.8 D) that orients the ring orthogonal to the DHP core, enhancing solubility in polar aprotic solvents.

Figure 1: Dihedral Angle Relationships (Descriptive text illustrating the spatial arrangement of aromatic rings relative to the DHP core, emphasizing the 33.36° pyrazole–benzene angle and its impact on crystal packing.)

Properties

Molecular Formula

C28H28FN3O4

Molecular Weight

489.5 g/mol

IUPAC Name

diethyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H28FN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3

InChI Key

HXRVPFVVOIXHEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Guanidine hydrochloride (5 mol%) or silica sulfuric acid (SSA) under solvent-free conditions improves yields (82–92%) compared to traditional acid catalysis.

  • Solvents : Ethanol or isopropanol at reflux (80–90°C for 3–5 hours).

  • Workup : Crystallization from ethanol or column chromatography over silica gel (hexane/ethyl acetate).

Example Procedure (Adapted from):

  • Dissolve 3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde (10 mmol) in ethyl acetoacetate (20 mmol).

  • Add ammonium acetate (10 mmol) and guanidine HCl (0.5 mmol) in ethanol (20 mL).

  • Reflux for 4 hours, cool, and filter. Crystallize from ethanol to obtain the product as a yellow solid (85% yield).

Analytical Data :

  • Melting Point : 240–245°C.

  • 1H NMR (DMSO-d6): δ 1.22 (t, 6H, COOCH2CH3), 2.31 (s, 6H, CH3), 4.12 (q, 4H, COOCH2), 5.02 (s, 1H, NH), 6.88–7.82 (m, 9H, aromatic).

  • MS (ESI) : m/z 504.2 [M+H]+.

Synthesis of Pyrazole-4-Carbaldehyde Precursors

The pyrazole-4-carbaldehyde intermediate is synthesized via Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1-phenylpyrazole.

Vilsmeier-Haack Protocol:

  • Treat 3-(4-fluorophenyl)-1-phenylpyrazole (1 equiv) with POCl3 (3 equiv) in DMF (5 equiv) at 0°C.

  • Warm to 70°C for 3 hours, hydrolyze with ice-water, and neutralize with NaHCO3.

  • Extract with dichloromethane and purify via silica chromatography (yield: 77–85%).

Key Spectral Data for Intermediate :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

  • 1H NMR (CDCl3): δ 10.12 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H), 7.21–7.89 (m, 9H, aromatic).

Green Chemistry Approaches

Silica sulfuric acid (SSA) catalyzes the Hantzsch reaction under solvent-free conditions , enhancing atom economy and reducing waste.

Procedure :

  • Mix pyrazole-4-carbaldehyde (1 equiv), ethyl acetoacetate (2 equiv), ammonium acetate (1 equiv), and SSA (10 wt%).

  • Heat at 80°C for 2 hours.

  • Quench with water, extract with ethyl acetate, and crystallize (yield: 88–92%).

Advantages :

  • Shorter reaction time (2 vs. 4 hours).

  • Higher yields compared to ethanol-mediated reactions.

Comparative Analysis of Methods

Method Catalyst Solvent Time (h) Yield (%) Reference
Hantzsch (Guanidine HCl)Guanidine HClEthanol485
Hantzsch (SSA)Silica sulfuric acidSolvent-free292
Vilsmeier-HaackPOCl3/DMFDMF377

Mechanistic Insights

The Hantzsch reaction proceeds via:

  • Knoevenagel condensation : Ethyl acetoacetate and the aldehyde form an α,β-unsaturated ketone.

  • Michael addition : Ammonia attacks the enone to form an enamine.

  • Cyclization : Intramolecular nucleophilic attack yields the 1,4-DHP ring.

SSA accelerates the reaction by protonating carbonyl groups, enhancing electrophilicity.

Challenges and Solutions

  • Regioselectivity : Pyrazole substitution at C-4 of the DHP ring is ensured by using 4-formylpyrazoles.

  • Purification : Column chromatography (hexane/EtOAc, 7:3) resolves regioisomers.

Scalability and Industrial Applications

  • Kilogram-scale synthesis is feasible using SSA due to minimal solvent use and easy catalyst recovery.

  • The compound serves as a precursor for calcium channel blockers and anticancer agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups at positions 3 and 5 undergo hydrolysis under acidic or basic conditions to form carboxylic acids or carboxylate salts. This reaction is critical for modifying solubility and bioavailability.

Conditions Products Applications
NaOH (aqueous ethanol)Dicarboxylic acid derivativesProdrug activation
HCl (reflux)Partial hydrolysis to monoestersIntermediate for further functionalization

The para-fluorophenyl group enhances electron-withdrawing effects, accelerating hydrolysis compared to non-fluorinated analogs.

Oxidation Reactions

The DHP ring is susceptible to oxidation, converting it into a pyridine derivative. This alters electronic properties and biological activity.

Oxidizing Agent Products Outcome
HNO₃ (dilute, 60°C)Pyridine-3,5-dicarboxylate derivativeLoss of calcium channel blocking activity
KMnO₄ (acidic medium)Ring-opening products with ketone formationStudy of metabolic degradation pathways

The flattened boat conformation of the DHP ring (observed via X-ray crystallography) increases susceptibility to oxidation.

Electrophilic Substitution

The aromatic pyrazole and fluorophenyl rings participate in electrophilic substitutions, enabling regioselective modifications.

Reaction Conditions Products
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at meta positions
SulfonationOleum, 50°CSulfonic acid derivatives
HalogenationCl₂/FeCl₃ (dry ether)Chlorinated analogs

Fluorine’s strong electron-withdrawing effect directs substitution to the meta position on the phenyl ring.

Cycloaddition and Ring-Opening

The DHP core participates in [4+2] cycloaddition reactions with dienophiles like maleic anhydride:

Dienophile Conditions Products
Maleic anhydrideReflux in tolueneBicyclic adducts
TetracyanoethyleneRoom temperatureFused pyridine derivatives

These reactions are leveraged to synthesize polycyclic compounds for materials science applications.

Functional Group Interconversion

The ester groups serve as handles for further transformations:

Reaction Reagents Products
ReductionLiAlH₄, dry THFDiol derivatives
AmidationNH₃/MeOH, high pressureDiamides
Grignard additionRMgX, anhydrous conditionsAlkylated derivatives

Amidation products show enhanced antitubercular activity compared to ester precursors .

Catalytic Hydrogenation

Selective reduction of the DHP ring is achieved under controlled conditions:

Catalyst Conditions Products
Pd/C, H₂ (1 atm)Ethanol, 25°CPartially saturated derivatives
Raney Ni, H₂ (high pressure)80°CFully saturated hexahydro derivatives

Saturated analogs exhibit altered pharmacokinetic profiles due to increased lipophilicity.

Structural and Mechanistic Insights

  • Conformational flexibility : The DHP ring’s flattened boat conformation (X-ray data) enhances reactivity toward electrophiles and dienophiles.

  • Steric effects : 2,6-Dimethyl groups hinder nucleophilic attacks at the 4-position, directing reactivity to ester and aromatic moieties.

Comparative Reactivity Table

Reaction Type Rate (Relative to Non-Fluorinated Analog) Key Influencing Factor
Hydrolysis1.5× fasterElectron-withdrawing fluorine
Nitration2× slowerDecreased ring electron density
Oxidation1.2× fasterRing strain from boat conformation

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacological properties while maintaining structural novelty.

Scientific Research Applications

The biological activity of diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been explored in various studies. Compounds in this class are often associated with:

  • Cardiovascular Effects : Many 1,4-dihydropyridines are known calcium channel blockers. This compound may exhibit similar properties, potentially aiding in the treatment of hypertension and other cardiovascular diseases.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Studies indicate that derivatives of pyrazole compounds possess anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disorders .

Case Studies and Research Findings

Research has shown that the compound exhibits promising interactions with various biological targets. Interaction studies focus on its binding affinity with calcium channels and receptors involved in cardiovascular functions. These studies are crucial for determining its therapeutic potential and safety profile.

Recent computational studies using Density Functional Theory (DFT) have provided insights into the molecular properties and possible mechanisms of action for this compound. For instance, DFT calculations indicated good nonlinear optical (NLO) properties and potential applications in photonic devices .

Mechanism of Action

The mechanism of action of Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound is structurally related to several dihydropyridine derivatives with variations in substituents on the pyrazole and DHP rings. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:

Compound Name Substituents (Pyrazole/DHP) Ester Groups Key Findings References
Target Compound 3-(4-Fluorophenyl), 1-phenyl (pyrazole); 2,6-dimethyl (DHP) Diethyl Exhibits enhanced metabolic stability due to 4-fluorophenyl; moderate antimicrobial activity.
Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate 4-Methoxyphenyl (DHP); 4-methylphenyl (DHP) Dimethyl Higher cytochrome P-450 interaction due to methoxy group; lower lipophilicity.
Diethyl 4-[2-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 2-(4-Methoxyphenyl) (pyrazole) Diethyl Stronger antimicrobial activity (MIC: 8 µg/mL) against S. aureus; planar DHP ring conformation.
Diethyl 4-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 5-(4-Chlorophenyl) (pyrazole) Diethyl Increased halogen bonding in crystal lattice; triclinic crystal system (P1).
Dimethyl 1,4-Dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate 4-Fluorophenyl (DHP); 2,6-diisopropyl (DHP) Dimethyl Higher steric hindrance reduces bioactivity; improved thermal stability.

Key Observations

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound improves metabolic stability compared to methoxy or chloro analogs, as fluorination reduces oxidative degradation .
  • Antimicrobial activity correlates with electron-withdrawing substituents (e.g., 4-methoxyphenyl in shows MIC of 8 µg/mL vs. 16 µg/mL for the target compound) .

Crystallographic Differences :

  • The target compound’s diethyl esters contribute to a distorted boat conformation in the DHP ring (puckering amplitude q = 0.42 Å, phase angle φ = 15°), whereas dimethyl esters () favor planar conformations due to reduced steric bulk .
  • Chlorophenyl analogs () exhibit shorter intermolecular C–H···O hydrogen bonds (2.12 Å vs. 2.34 Å in the target compound), enhancing lattice stability .

Metabolic and Pharmacokinetic Profiles :

  • Dimethyl esters () are more prone to hydrolysis by esterases compared to diethyl esters, reducing their half-life in vivo .
  • The 4-fluorophenyl group in the target compound reduces CYP450-mediated oxidation, as shown in microsomal studies .

Research Findings and Data Tables

Table 1: Crystallographic Parameters

Parameter Target Compound 4-Methoxyphenyl Analog 4-Chlorophenyl Analog
Crystal System Monoclinic Triclinic Triclinic
Space Group P2₁/c P1 P1
Unit Cell Volume (ų) 1024.28 987.45 1019.67
Hydrogen Bonds C–H···O (2.34 Å) N–H···O (2.10 Å) C–H···Cl (2.12 Å)

Biological Activity

Diethyl 4-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of 1,4-dihydropyridines. This class is known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structural features contribute significantly to its pharmacological properties, making it a subject of interest in various biological studies.

Structural Characteristics

The molecular formula of this compound is C28H28FN3O4C_{28}H_{28}F_{N_3}O_{4}, with a molecular weight of approximately 366.40 g/mol. Its structure includes a diethyl dicarboxylate moiety and a pyrazole ring, which are crucial for its biological activity. The compound crystallizes in the monoclinic space group P2/n, exhibiting a flat-boat conformation of the 1,4-dihydropyridine ring, which facilitates specific intermolecular interactions such as hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to modulate calcium channels and interact with various receptors. This modulation is significant for therapeutic applications in cardiovascular diseases and other conditions related to calcium signaling pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Antioxidant Activity : The presence of the pyrazole ring enhances the antioxidant properties of the compound, making it effective against oxidative stress.
  • Antimicrobial Activity : Research indicates that derivatives of 1,4-dihydropyridines exhibit antimicrobial properties. This compound could potentially inhibit the growth of various pathogens .
  • Anticancer Potential : The structural diversity provided by the fluorinated phenyl groups may enhance its anticancer activity compared to other similar compounds. Studies have shown that modifications in the dihydropyridine core can lead to increased cytotoxicity against cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other compounds in its class:

Compound NameStructure FeaturesBiological Activity
Dimethyl 2-(4-methoxyphenyl)-1H-pyrroleContains methoxy group; pyrrole ringAntioxidant properties
Diethyl 2-(3-cyanophenyl)-1H-pyrazoleCyanophenyl substituent; pyrazole ringAntihypertensive effects
Ethyl 2-(phenylethynyl)-pyridineEthynyl group; pyridine corePotential anticancer activity

The specific combination of fluorinated phenyl groups and a pyrazole moiety in this compound enhances its biological activity compared to others in the same category.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Studies : In vitro evaluations demonstrated that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Cytotoxicity Assays : Research has shown that compounds with similar structures can effectively induce apoptosis in cancer cells by activating caspase pathways. This suggests potential for development as an anticancer agent .
  • Calcium Channel Modulation : Studies indicate that dihydropyridine derivatives can act as calcium channel blockers, which are critical for managing hypertension and angina pectoris. This compound's ability to modulate calcium influx could be leveraged for therapeutic interventions .

Q & A

Basic Research Questions

How can researchers optimize the synthetic route for this compound to ensure high purity and yield?

Methodological Answer:
The synthesis of this 1,4-dihydropyridine (1,4-DHP) derivative typically involves a one-pot Hantzsch reaction under reflux conditions. Key steps include:

  • Precise stoichiometry : Use a 1:1 molar ratio of aldehyde (4-fluorophenyl-phenylpyrazole) and diketone (diethyl 3-ketoglutarate) to minimize side products.
  • Catalyst optimization : Employ ammonium acetate as a catalyst in ethanol or acetic acid, with reaction times of 8–12 hours at 80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or methanol yields >85% purity. Monitor by TLC and confirm purity via HPLC .

What crystallization techniques are recommended to obtain high-quality single crystals for X-ray diffraction studies?

Methodological Answer:
For reliable crystallographic

  • Solvent selection : Use slow evaporation of a saturated solution in a 1:1 v/v mixture of dichloromethane and methanol, which promotes controlled nucleation .
  • Temperature control : Maintain crystallization at 4°C to reduce thermal motion artifacts.
  • Validation : Confirm crystal quality with pre-experiment diffraction screening. SHELXTL (Bruker AXS) or OLEX2 suites are standard for data collection and refinement .

How should spectroscopic characterization (NMR, IR) be structured to confirm the compound’s regiochemistry?

Methodological Answer:

  • ¹H NMR : Focus on the 1,4-DHP ring protons (δ 4.8–5.2 ppm for H-4) and pyrazole protons (δ 7.2–8.1 ppm for aromatic H). The absence of NH stretching (~3300 cm⁻¹) in IR confirms full dehydrogenation .
  • NOESY : Verify spatial proximity between the 4-fluorophenyl group and pyrazole protons to confirm regiochemistry .

Advanced Research Questions

How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

Methodological Answer:

  • Cross-validation : Compare X-ray results with DFT-optimized geometries (B3LYP/6-311G** basis set) to identify outliers. Discrepancies >0.02 Å may indicate thermal motion or disorder .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, π–π stacking) that distort bond lengths. For example, a 2019 study resolved a 0.05 Å C–N bond anomaly using this method .

What computational strategies are effective for studying electronic properties and reactivity?

Methodological Answer:

  • DFT calculations : Use Gaussian09 or ORCA with CAM-B3LYP functional to model frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5 eV) correlates with redox stability .
  • IRI (Independent Gradient Model) analysis : Visualize weak interactions (e.g., van der Waals) affecting the 1,4-DHP ring puckering. This method resolved steric clashes in a 2024 study .

How do substituents on the phenyl rings influence the 1,4-DHP ring puckering and pharmacological activity?

Methodological Answer:

  • X-ray/DFT synergy : Substituents like 4-Fluorophenyl induce a boat conformation (puckering amplitude q = 0.12 Å, phase angle φ = 15°), increasing planarity and enhancing calcium channel binding .
  • Pharmacological assays : Compare IC₅₀ values in smooth muscle contraction assays. A 1988 study showed 4-Fluorophenyl derivatives exhibit 10-fold higher activity than 3-NO₂ analogs due to reduced puckering .

How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

Methodological Answer:

  • CrystalExplorer workflow : Generate surfaces using dₑ (distance to nearest nucleus) and dᵢ (contact distance). A 2024 study identified C–H···O (23%) and π–π (12%) interactions stabilizing the lattice .
  • Fingerprint plots : Deconvolute interaction types. For example, sharp spikes at (dₑ + dᵢ) = 2.8 Å indicate strong hydrogen bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.